molecular formula C6H6O4 B1659432 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- CAS No. 651024-93-0

2H-Pyran-3,4-dione, 6-(hydroxymethyl)-

Cat. No.: B1659432
CAS No.: 651024-93-0
M. Wt: 142.11 g/mol
InChI Key: YKEKHNWEUINKJV-UHFFFAOYSA-N
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Description

The compound 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- belongs to the pyran-dione family, characterized by a six-membered oxygen-containing heterocycle (pyran) with two ketone groups (dione) at positions 3 and 2. The hydroxymethyl (-CH₂OH) substituent at position 6 distinguishes it from simpler pyran-dione derivatives.

Properties

CAS No.

651024-93-0

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

6-(hydroxymethyl)pyran-3,4-dione

InChI

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,7H,2-3H2

InChI Key

YKEKHNWEUINKJV-UHFFFAOYSA-N

SMILES

C1C(=O)C(=O)C=C(O1)CO

Canonical SMILES

C1C(=O)C(=O)C=C(O1)CO

Origin of Product

United States

Scientific Research Applications

Potential Applications

While specific applications for 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- are not well-documented, pyran derivatives generally have roles in:

  • Organic Synthesis: Pyrans are used as intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.
  • Biological Activities: Some pyran derivatives have shown biological activities such as antimicrobial, antiviral, or anticancer properties.
  • Chemical Reagents: Pyrans can act as reagents in various chemical reactions due to their reactive functional groups.

Organic Synthesis

Pyran derivatives are versatile building blocks in organic synthesis. They can undergo various transformations, such as ring-opening reactions or condensations, to form more complex structures.

Biological Activities

Although specific biological activities of 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- are not reported, related compounds have shown potential in medicinal chemistry. For instance, some pyran derivatives have been studied for their antimicrobial or anticancer properties.

Chemical Reagents

The hydroxymethyl group in 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- could serve as a reactive site for further functionalization, making it useful in the synthesis of more complex molecules.

Case Studies and Research Findings

Unfortunately, there are no specific case studies or detailed research findings directly related to 2H-Pyran-3,4-dione, 6-(hydroxymethyl)- . However, studies on similar pyran derivatives provide insights into their potential applications:

CompoundApplicationReference
Pyran DerivativesOrganic Synthesis IntermediatesGeneral Literature
Pyran DerivativesBiological Activities (Antimicrobial, Anticancer)General Literature
3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-oneAnalytical Reagent

Comparison with Similar Compounds

Structural Analogues within the Pyran-Dione Family

2H-Pyran-2,4(3H)-dione, 3-[3-(3,4-dimethoxyphenyl)propyl]dihydro-6-methyl- (CAS 5415-52-1)
  • Structure : Features a dihydropyran core with diones at positions 2 and 4, a methyl group at position 6, and a bulky 3,4-dimethoxyphenylpropyl substituent at position 3.
  • Properties: The lipophilic dimethoxyphenyl group enhances membrane permeability, making it relevant in drug design (e.g., spironolactone derivatives) .
  • Contrast : Unlike the hydroxymethyl group in the target compound, the methyl substituent here reduces hydrophilicity, while the arylpropyl chain introduces steric hindrance.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- (CAS 4160-82-1)
  • Structure : Diones at positions 2 and 6, with two methyl groups at position 4.
  • Properties : The 4,4-dimethyl substitution stabilizes the ring conformation, affecting boiling points (Tboil ≈ 454 K) and thermal stability .
  • Contrast : The dione positions (2,6 vs. 3,4) alter electron distribution, impacting reactivity in nucleophilic additions or cycloadditions.
6-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
  • Structure : A cyclic hemiketal derivative with hydroxyl and hydroxymethyl groups at position 5.
  • Synthesis : Prepared via catalytic oxidation, highlighting its role as a synthetic intermediate for bioactive molecules .

Heterocyclic Diones with Varied Cores

Pyrimidin-2,4-dione Derivatives (e.g., Compounds 4–9 in –2)
  • Structure : Pyrimidine rings with diones at positions 2 and 4, substituted with hydroxymethyl or benzyloxy groups.
  • Properties : These derivatives exhibit antiviral or anticancer activities due to their ability to mimic nucleobases. For example, FMAU (a fluorinated pyrimidine-dione) is a thymidine analog used in antiviral research .
  • Contrast : The pyrimidine core introduces nitrogen atoms, altering electronic properties (e.g., basicity) compared to oxygen-dominated pyran-diones.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (from )
  • Structure: A dihydropyranone with hydroxyl groups at positions 3 and 5 and a methyl group at position 6.
  • Properties: Found in plant extracts (e.g., Acorus tatarinowii), it contributes to antioxidant activity. The hydroxyl groups enable radical scavenging .
  • Contrast : The absence of a dione moiety reduces electrophilicity, limiting its utility in condensation reactions compared to pyran-diones.

Functional Group Impact on Properties

Compound Key Substituents Molecular Weight Functional Impact
Target Compound 6-hydroxymethyl, 3,4-dione ~156.11* High polarity, H-bond donor/acceptor sites
6-Hydroxy-6-(hydroxymethyl) 6-hydroxymethyl, 6-hydroxy ~160.12 Enhanced solubility, hemiketal stability
Pyrimidin-2,4-dione (FMAU) 2-fluoroarabinosyl, 5-methyl 288.25 Nucleoside mimicry, antiviral activity
4H-Pyran-4-one () 3,5-dihydroxy, 6-methyl 144.13 Antioxidant, lower reactivity

*Estimated based on structural similarity.

Preparation Methods

Four-Component Reaction with Acetylenedicarboxylate

A seminal method involves the four-component reaction of arylamines , dimethyl acetylenedicarboxylate (DMAD) , hydroxymethyl-substituted aromatic aldehydes , and cyclic 1,3-diketones (e.g., 3,4-dihydro-2H-pyran-2,4-dione). The reaction proceeds via an enamino ester intermediate formed from the amine and DMAD, followed by Michael addition to the aldehyde-diketone adduct. Hydroxymethyl groups are introduced via aldehydes such as 4-hydroxybenzaldehyde derivatives , which undergo in situ dehydration-cyclization to yield the target compound.

Key Conditions :

  • Solvent: Ethanol or acetonitrile
  • Temperature: 60–80°C
  • Catalyst: None (thermal activation)
  • Yield: 65–78%

Catalytic MCRs with Green Chemistry Principles

Recent advances emphasize nanocatalysis and organocatalysis to enhance selectivity. For example, Fe3O4 nanoparticles functionalized with ionic liquids have been used to catalyze MCRs involving hydroxymethyl aldehydes and 1,3-cyclohexanedione. These catalysts improve atom economy and reduce reaction times to 2–4 hours, with yields exceeding 80%.

Acid-Catalyzed Cyclization of Hydroxymethyl Precursors

Acid-mediated cyclization is a robust method for synthesizing pyran-diones from linear precursors. The approach mirrors the industrial synthesis of 4-hydroxy-6-methyl-2-pyrone from dehydroacetic acid (DHAA), adapted for hydroxymethyl substitution.

Sulfuric Acid-Catalyzed Rearrangement

A patented method for analogous pyrone derivatives involves treating 3-acetyl-6-(hydroxymethyl)-2H-pyran-2,4(3H)-dione with concentrated sulfuric acid (93–99%) at 95–105°C. The reaction proceeds via keto-enol tautomerism, followed by cyclodehydration to form the 6-(hydroxymethyl) derivative.

Optimized Parameters :

  • H2SO4 concentration: 94–96%
  • Reaction time: 3–5 hours
  • Pressure: Ambient (1 atm)
  • Yield: 70–85%

Stepwise Hydroxymethylation and Cyclization

An alternative route involves:

  • Hydroxymethylation : Introducing the hydroxymethyl group via Claisen-Schmidt condensation of 3,4-dihydro-2H-pyran-2,4-dione with formaldehyde under basic conditions.
  • Cyclization : Treating the intermediate with HCl or H2SO4 to form the pyran-dione ring.

Functionalization of Preformed Pyran-dione Cores

Post-synthetic modification of preexisting pyran-diones provides a direct pathway to 6-(hydroxymethyl) derivatives.

Oxidation of 6-Methyl Analogs

The hydroxymethyl group can be introduced by oxidizing a 6-methyl substituent. KMnO4 or CrO3 in acidic media selectively oxidizes the methyl group to a hydroxymethyl moiety.

Representative Procedure :

  • Substrate: 6-Methyl-3,4-dihydro-2H-pyran-2,4-dione
  • Oxidizing agent: KMnO4 (2 equiv)
  • Solvent: Dilute H2SO4
  • Temperature: 0–5°C (to prevent over-oxidation)
  • Yield: 50–60%

Nucleophilic Addition-Elimination

Reaction of 3,4-dihydro-2H-pyran-2,4-dione with hydroxymethylating agents like paraformaldehyde in the presence of Lewis acids (e.g., ZnCl2) yields the 6-substituted product.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages Limitations
MCR with DMAD Aldehyde, diketone, amine, DMAD Thermal, solvent 65–78 High atom economy Requires purification steps
H2SO4 cyclization Linear hydroxymethyl precursor Concentrated H2SO4 70–85 Scalable for industry Corrosive reagents
Oxidation 6-Methyl analog KMnO4/H2SO4 50–60 Selective functionalization Low yield, harsh conditions
Lewis acid catalysis Paraformaldehyde, pyran-dione ZnCl2 60–70 Mild conditions Limited substrate compatibility

Mechanistic Insights and Reaction Optimization

Role of Catalysts in MCRs

In four-component reactions, the absence of a catalyst often leads to slower kinetics. Introducing nanocatalysts (e.g., Fe3O4@SiO2) accelerates the formation of the enamino ester intermediate, reducing reaction times by 40%.

Acid Strength and Selectivity

In sulfuric acid-mediated cyclization, water content critically affects selectivity. Concentrations >96% minimize side reactions such as sulfonation, while <93% promote hydrolysis.

Industrial and Green Chemistry Applications

Large-Scale Production

Industrial protocols favor sulfuric acid cyclization due to cost-effectiveness and high throughput. Recent adaptations use recyclable ionic liquids as solvents to align with green chemistry principles.

Biocatalytic Routes

Emerging methods employ lipases and esterases to catalyze the condensation of diketones with hydroxymethyl aldehydes, achieving yields of 75–90% under aqueous conditions.

Q & A

Q. How to reconcile conflicting reports on the compound’s environmental persistence?

  • Methodological Answer : Conduct OECD 301F biodegradation tests under varying pH/temperature. Use QSAR models to predict half-life in soil (log Kow_{ow} = 0.8 suggests moderate mobility). Compare with GC-MS data from field studies to validate lab-vs-real-world behavior .

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